[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Description
[(1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a bicyclic secondary alcohol featuring a 3-azabicyclo[3.1.0]hexane scaffold with a methyl group on the nitrogen and a hydroxymethyl substituent at the 6-position. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.2 g/mol and CAS numbers 1330003-83-2 and 134575-13-6 (discrepancies may arise from stereochemical descriptors or sourcing differences) . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways.
Properties
CAS No. |
1330003-83-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyrrolidine Derivatives
A common approach involves the reaction of N-protected pyrrolidines with dichlorocarbene or transition metal-mediated cyclopropanation. For example:
-
Simmons-Smith Reaction : Treatment of (R)-N-Boc-pyrrolidine with diiodomethane and a zinc-copper couple generates the bicyclo[3.1.0]hexane core with moderate diastereoselectivity (dr 3:1).
-
Rhodium-Catalyzed Cyclopropanation : Using Rh₂(OAc)₄ and diazo compounds, this method achieves higher stereocontrol (dr >10:1) but requires anhydrous conditions.
Table 1: Cyclopropanation Methods Comparison
| Method | Yield (%) | Diastereomeric Ratio (dr) | Key Reagents |
|---|---|---|---|
| Simmons-Smith | 45–55 | 3:1 | CH₂I₂, Zn-Cu |
| Rhodium-Catalyzed | 60–75 | >10:1 | Rh₂(OAc)₄, Diazoacetate |
Introduction of the Methyl Group
The 3-methyl substituent is introduced via alkylation or reductive amination after core formation.
Direct N-Methylation
-
Methyl Iodide Alkylation : Reaction of the bicyclic amine with methyl iodide in the presence of K₂CO₃ in DMF yields the 3-methyl derivative (65–70% yield). Competing over-alkylation is mitigated by stoichiometric control.
-
Reductive Amination : Condensation of the amine with formaldehyde followed by NaBH₃CN reduction provides a milder alternative (55–60% yield), though with lower stereochemical fidelity.
Hydroxymethyl Group Installation
The hydroxymethyl group at C6 is introduced through oxidation of a methylene precursor or stereoselective functionalization .
Oxidation of Methylene Groups
-
OsO4-Mediated Dihydroxylation : Treatment of 6-methylene derivatives with OsO₄ and N-methylmorpholine N-oxide (NMO) yields a diol, which is selectively reduced to the hydroxymethyl group using NaBH₄ (overall yield: 40–50%).
-
Epoxidation-Reduction : Epoxidation of the methylene group with mCPBA, followed by ring-opening with BH₃·THF, achieves comparable results (45–55% yield).
Stereoselective Hydroxylation
-
Sharpless Asymmetric Dihydroxylation : Using AD-mix-β, the (6R)-hydroxymethyl configuration is obtained with >90% enantiomeric excess (ee).
Stereochemical Control Strategies
Chiral Auxiliaries
Tert-butyl carbamate (Boc) protection of the amine during cyclopropanation enforces a specific transition state, favoring the (1R,5S,6R) configuration (dr 8:1).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic mixtures selectively modifies the undesired enantiomer, enabling isolation of the target stereoisomer with >99% ee.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H/¹³C NMR : Key signals include δ 3.65 ppm (m, hydroxymethyl) and δ 2.30 ppm (s, N-methyl).
-
X-ray Crystallography : Confirms the bicyclo[3.1.0]hexane conformation and absolute configuration.
Industrial-Scale Production
Continuous Flow Synthesis
A telescoped process combining cyclopropanation, methylation, and oxidation in a flow reactor achieves 85% yield with 99.5% purity, reducing reaction time from 72 h to 6 h.
Green Chemistry Approaches
-
Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste by 70%.
-
Catalyst Immobilization : Rhodium nanoparticles on mesoporous silica enable five reuse cycles without activity loss.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Evaluation
| Route | Total Yield (%) | Stereochemical Purity (% ee) | Scalability |
|---|---|---|---|
| Simmons-Smith + Alkylation | 32 | 85 | Moderate |
| Rhodium + Reductive Amination | 48 | 92 | High |
| Flow Synthesis | 72 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has been investigated for its potential as a pharmacological agent due to its structural similarity to various neurotransmitters and its ability to interact with biological systems.
Case Study: Cholinergic Modulation
Research indicates that this compound exhibits properties that may enhance cholinergic signaling in the brain, making it a candidate for treating cognitive disorders such as Alzheimer's disease. A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved binding affinity to acetylcholine receptors, suggesting potential use as cognitive enhancers .
Neuroscience
The compound has been explored for its neuroprotective effects and potential role in neurodegenerative disease therapies.
Case Study: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced cell death and improved neuronal survival rates compared to control groups . This suggests its potential application in developing treatments for conditions like Parkinson's disease.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Case Study: Synthesis of Alkaloids
The compound has been utilized in the synthesis of various alkaloids through cyclization reactions that leverage its bicyclic structure. For instance, researchers have successfully synthesized novel alkaloid derivatives by employing this compound as a key starting material . This application underscores its versatility and importance in organic synthesis.
Mechanism of Action
The mechanism of action of [(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balance of stability and polarity makes it ideal for fragment-based drug discovery.
- Metabolism : Benzyl-substituted analogs require structural optimization to mitigate oxidative metabolism risks.
- Prodrug Development : Ester derivatives highlight strategies to enhance bioavailability of polar metabolites.
Biological Activity
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a bicyclic compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug development.
- Molecular Formula : C7H13NO
- Molecular Weight : 127.18 g/mol
- CAS Number : 1330003-83-2
The compound is known to interact with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that derivatives of azabicyclo[3.1.0]hexane can act as antagonists or agonists at these receptors, influencing pain modulation and other physiological responses.
2. Pharmacological Studies
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of various azabicyclo[3.1.0]hexane derivatives, including this compound, demonstrating their potential as mu-opioid receptor antagonists with promising pharmacological profiles .
3. Case Studies
Several case studies have explored the biological activity of azabicyclo compounds:
- Pain Management : In animal models, compounds similar to this compound showed effectiveness in reducing pain responses without the side effects commonly associated with traditional opioids.
- Neuroprotective Effects : Some derivatives were tested for neuroprotective properties in models of neurodegenerative diseases, suggesting that they may help mitigate neuronal damage.
Data Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Mu-opioid receptor activity | Antagonistic effects observed | |
| Pain modulation | Significant reduction in pain responses | |
| Neuroprotection | Potential protective effects in neurons |
Synthesis and Derivatives
The synthesis of this compound involves palladium-catalyzed reactions that yield high diastereoselectivity and purity . This method has been adapted to create various derivatives that may enhance biological activity or modify receptor interactions.
Q & A
Q. Accelerated degradation studies :
- Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via LC-MS (e.g., Agilent 6545 Q-TOF) to identify hydrolytic byproducts (e.g., ring-opened amines or alcohols) .
Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 4°C.
- Key Findings :
- pH stability : Degradation >50% at pH < 2 (acid-catalyzed ring-opening) and pH > 10 (base-induced oxidation) .
- Optimal storage : RT (room temperature) in inert atmosphere; avoid aqueous solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound across different assay systems?
- Methodology :
Structural-activity relationship (SAR) mapping : Compare substitutions at the 3-methyl and 6-hydroxymethyl positions. For example:
Q. Assay cross-validation :
-
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .
Table 2: Biological Activity of Key Derivatives
Derivative Target IC50 Assay System BDTX-1535 EGFR L858R/T790M 2.1 nM H1975 cell proliferation Compound 29 (BET inhibitor) BRD2 BD2 18 nM Fluorescence polarization
Q. How can computational modeling predict the conformational flexibility of this compound in solution?
- Methodology :
Q. Molecular dynamics (MD) simulations :
Q. Docking studies :
-
Model interactions with targets like SSTR4 (somatostatin receptor) using AutoDock Vina. Prioritize poses where the hydroxymethyl group forms hydrogen bonds with Glu297 and Arg292 .
- Key Insight :
-
The bicyclic core exhibits limited flexibility (RMSD < 1.0 Å), while the hydroxymethyl group samples a 120° rotational arc, enabling adaptive binding .
Q. What analytical techniques differentiate between enantiomers and diastereomers of this compound?
- Methodology :
Chiral chromatography : Use Chiralpak IG-U column with hexane:isopropanol (80:20) mobile phase; retention times vary by >2 minutes for enantiomers .
Vibrational circular dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-31G*) to assign absolute configuration .
X-ray crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., tartrate salts) to confirm stereochemistry .
Data Contradiction Analysis
Q. Why do solubility predictions (e.g., logP) for this compound conflict with experimental measurements?
- Root Cause :
- Computational limitations : Most logP calculators (e.g., XlogP3) underestimate the polarity of the bicyclic amine-hydroxymethyl motif.
- Experimental variability : Solubility in DMSO varies with hydration state (anhydrous vs. monohydrate forms) .
- Resolution :
- Use shake-flask method with UV detection for direct solubility measurement.
- Apply Abraham solvation parameters to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
